Dimethyl m-phenylenediacrylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl (E)-3-[3-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-17-13(15)8-6-11-4-3-5-12(10-11)7-9-14(16)18-2/h3-10H,1-2H3/b8-6+,9-7+ |
InChI Key |
OYTKVKMZSNSYBA-CDJQDVQCSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)/C=C/C(=O)OC |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C=CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Conventional Synthetic Routes to Dimethyl m-phenylenediacrylate
Traditional methods for synthesizing this compound typically involve two key reaction types: esterification and condensation.
Esterification is a fundamental process in organic chemistry for the formation of esters. In the context of this compound synthesis, this would typically involve the reaction of m-phenylenediacrylic acid with methanol (B129727) in the presence of an acid catalyst.
One common method is transesterification , where an existing ester is transformed into another. For instance, a higher alkyl ester of m-phenylenediacrylic acid could be converted to the dimethyl ester by reaction with a large excess of methanol. The efficiency of this process can be influenced by the catalyst concentration and the molar ratio of the reactants. researchgate.net The use of molecular sieves can also enhance the reaction rate by removing the alcohol byproduct as it forms. researchgate.net
Another approach involves the use of solid acid catalysts, such as heteropolyacids supported on materials like MCM-41. These catalysts can be particularly effective in aqueous media, promoting the esterification of fatty acids, a principle that can be extended to diacrylic acids. mdpi.com The hydrophobic nature of some of these catalysts can facilitate the mass transfer of reactants and improve catalyst stability. mdpi.com
| Esterification Method | Catalyst | Key Features |
| Transesterification | Acid or Base | Equilibrium-driven reaction; requires removal of alcohol byproduct for high yield. |
| Supported Heteropolyacid | Solid Acid (e.g., PTA-MCM-41) | Can be used in aqueous systems; catalyst can be recycled. mdpi.com |
Condensation reactions are crucial for forming the carbon-carbon double bonds present in the acrylate (B77674) groups of this compound. Several classic organic reactions can be employed for this purpose.
The Claisen-Schmidt condensation is a versatile method for the synthesis of α,β-unsaturated ketones and related compounds. wikipedia.orgnumberanalytics.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the synthesis of this compound, isophthalaldehyde (B49619) would react with a suitable two-carbon component containing an ester group. The reaction is known to produce high yields, sometimes even in the absence of a solvent. wikipedia.org
The Wittig reaction provides a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. nih.govyoutube.com This reaction utilizes a phosphorus ylide, which reacts with the carbonyl compound to form the alkene and a phosphine (B1218219) oxide byproduct. youtube.com For this compound, isophthalaldehyde could be reacted with a phosphorus ylide derived from a haloacetate ester. The stereoselectivity of the Wittig reaction can often be controlled, with stabilized ylides typically favoring the formation of the (E)-alkene. youtube.com
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. This reaction could be envisioned for the synthesis of this compound by coupling a di-halogenated benzene (B151609), such as 1,3-diiodobenzene, with methyl acrylate.
| Condensation Reaction | Key Reactants | Catalyst/Reagent | Product Type |
| Claisen-Schmidt | Aromatic Aldehyde, Ketone/Ester | Base (e.g., NaOH) | α,β-Unsaturated Ketone/Ester wikipedia.orgnumberanalytics.com |
| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Phosphorus Ylide | Alkene nih.govyoutube.comyoutube.com |
| Heck Reaction | Unsaturated Halide, Alkene | Palladium Catalyst | Substituted Alkene |
Advanced Synthetic Approaches
To improve efficiency, sustainability, and control over the synthesis, advanced methodologies are being explored.
The integration of automation and machine learning is revolutionizing synthetic chemistry. optimlpse.co.uk Machine-assisted synthesis can accelerate the discovery and optimization of reaction pathways. For a molecule like this compound, an automated platform could be programmed to perform a Wittig reaction, for instance, by precisely controlling the addition of reagents like benzyltriphenylphosphonium (B107652) chloride and an aldehyde in the presence of a base. youtube.com Such systems allow for rapid screening of reaction conditions to maximize yield and purity.
Multi-phase reaction systems, particularly continuous-flow chemistry, offer significant advantages in terms of safety, scalability, and process control. mdpi.comnih.gov The synthesis of various organic compounds, including esters and nitrogen-containing molecules, has been successfully demonstrated in continuous-flow reactors. mdpi.comnih.gov These systems often involve the mixing of immiscible phases or the use of solid-supported catalysts or reagents, creating a multi-phase environment. For the synthesis of this compound, a continuous-flow setup could be designed where solutions of the reactants are pumped through a heated reactor containing a packed bed of a solid catalyst, allowing for efficient conversion and easy product separation. mdpi.com
Precursor Design and Synthesis for this compound Derivatives
The synthesis of derivatives of this compound involves the strategic design and preparation of substituted precursors. By introducing functional groups onto the central phenyl ring or modifying the acrylate portion, a wide range of derivatives with tailored properties can be accessed.
Crystallographic Analysis and Molecular Structure Elucidation
Single Crystal X-ray Diffraction Studies of Dimethyl m-phenylenediacrylate
Crystallographic Data for this compound
| Parameter | Value |
| Formula | C₁₄H₁₄O₄ |
| Crystal System | Orthorhombic |
| Space Group | Pmn2₁ |
| a (Å) | 26.419(8) |
| b (Å) | 3.960(1) |
| c (Å) | 5.935(2) |
| Z | 2 |
| R-value | 0.042 |
This table presents the fundamental crystallographic parameters for this compound as determined by single-crystal X-ray diffraction. researchgate.net
Molecular Conformation and Intermolecular Interactions in Solid State
The solid-state conformation of this compound is a key factor influencing its crystal packing and photoreactivity. The molecule adopts a nearly planar, V-shaped conformation and possesses mirror symmetry. researchgate.net This specific arrangement dictates how the molecules interact with each other within the crystal lattice.
A significant feature of the crystal structure of this compound is the formation of a parallel plane-to-plane stack along the short b-axis. researchgate.net In this arrangement, the molecules within the stack exhibit complete overlap. This is a notable deviation from the half-molecule overlap commonly observed in other photopolymerizable crystals of this type. researchgate.net This complete overlap brings the reactive double bonds of adjacent molecules into close proximity, a crucial prerequisite for solid-state [2+2] cycloaddition reactions. The intermolecular distance between the reactive double bonds is defined by the length of the b-axis, which is 3.960 Å. researchgate.net
Structural Comparisons with Isomeric Phenylenediacrylates
A comparative analysis of the crystal structures of this compound with its ortho and para isomers would provide valuable insights into how the substitution pattern on the phenyl ring influences molecular conformation and crystal packing, and consequently, their solid-state photoreactivity.
While detailed crystallographic data for dimethyl o-phenylenediacrylate and dimethyl p-phenylenediacrylate were not available in the searched literature, studies on related compounds like diethyl p-phenylenediacrylate indicate that the para-isomer also exhibits photoreactivity in the crystalline state. The specific packing arrangement, however, would likely differ from the meta-isomer due to the change in the disposition of the acrylate (B77674) groups. The linear geometry of the para-isomer might favor different stacking motifs compared to the V-shaped meta-isomer. The ortho-isomer, with its adjacent acrylate groups, would experience greater steric hindrance, which would significantly impact its preferred conformation and ability to form closely packed structures suitable for topochemical reactions.
Further research to obtain the crystal structures of the ortho and para isomers is essential for a complete understanding of the structure-property relationships within this class of compounds.
Spectroscopic Characterization for Mechanistic and Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Compositional Analysis
NMR spectroscopy is a powerful method for the detailed structural analysis of monomers and polymers. iupac.org It provides data on the local environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C), which is crucial for determining polymer composition and microstructure. iupac.org
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for determining the composition of copolymers. researchgate.net In the case of copolymers synthesized from Dimethyl m-phenylenediacrylate and a comonomer, the relative composition can be determined by integrating the signals corresponding to unique protons of each monomer unit in the resulting polymer spectrum. researchgate.net For instance, the integration of aromatic proton signals from the m-phenylene group of this compound can be compared against the integration of a distinct signal from the comonomer to establish their molar ratio in the copolymer chain. researchgate.net
This compositional data is fundamental for determining the monomer reactivity ratios (r₁, r₂). The Mayo-Lewis equation is often employed for this purpose, relating the monomer feed composition to the copolymer composition. wikipedia.orgscielo.br Reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same type of monomer (homo-propagation) versus the other monomer (cross-propagation). wikipedia.orgopen.edu By analyzing copolymers prepared from various initial monomer feed ratios and determining their compositions via ¹H NMR, the reactivity ratios can be calculated using methods like Fineman-Ross or Kelen-Tudos. scielo.br These ratios are critical for predicting the copolymer's microstructure (e.g., random, alternating, or blocky) and tailoring its properties. wikipedia.orgopen.edu
Table 1: Representative ¹H NMR Chemical Shifts for Acrylate (B77674) Monomers and Polymers Note: This table provides typical chemical shift ranges for protons in acrylate-based structures. Specific values for this compound may vary.
| Proton Type | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) |
| Vinyl Protons (CH₂=CH) | 5.8 - 6.5 | Absent after polymerization |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | 7.0 - 8.0 (Broadened) |
| Methoxyl Protons (O-CH₃) | ~3.8 | ~3.7 (Broadened) |
| Polymer Backbone (CH-CH₂) | Not Applicable | 1.5 - 2.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers detailed insights into the carbon framework of both the monomer and the resulting polymer. nih.gov It is particularly useful for observing the disappearance of monomer double bonds and analyzing the structure of the polymer backbone. researchgate.net In the ¹³C NMR spectrum of the this compound monomer, distinct signals for the vinyl carbons (typically in the 120-140 ppm range) and the carbonyl carbon of the ester group (~166 ppm) are expected. researchgate.net
Upon polymerization, the signals corresponding to the vinyl carbons disappear completely, which confirms the conversion of the monomer into a polymer. researchgate.net New signals appear in the aliphatic region (typically 30-50 ppm), corresponding to the newly formed sp³-hybridized carbons of the polymer backbone. The chemical shifts of the carbonyl carbon and the aromatic carbons can also provide information about the polymer's microstructure (tacticity) and the sequence distribution in copolymers. iupac.orgresearchgate.net Quantitative ¹³C NMR can be a valuable tool for determining the degree of polymerization for low molecular weight polymers. nih.gov
Table 2: Typical ¹³C NMR Chemical Shifts for Acrylate Monomers and Polymers Note: This table provides general chemical shift ranges. Exact values depend on the specific molecular structure and solvent.
| Carbon Type | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~166 | 170 - 178 |
| Vinyl Carbons (CH₂=CH) | 128 - 132 | Absent after polymerization |
| Aromatic Carbons | 125 - 135 | 125 - 135 (Broadened) |
| Methoxyl Carbon (O-CH₃) | ~52 | ~52 |
| Polymer Backbone (sp³ C) | Not Applicable | 35 - 55 |
Vibrational Spectroscopy for Reaction Monitoring and Conformational Studies
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to probe the vibrational modes of molecules. They are highly effective for monitoring the progress of polymerization by tracking changes in specific functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to monitor the polymerization of acrylate monomers like this compound. researchgate.net The process involves tracking the disappearance of absorption bands characteristic of the monomer's reactive groups. The key vibrational bands for monitoring the polymerization of this compound include:
C=C Stretching: The acrylate double bond typically shows a characteristic absorption band around 1635 cm⁻¹. The intensity of this peak decreases as the polymerization proceeds.
C=O Stretching: The ester carbonyl group exhibits a strong absorption band around 1725 cm⁻¹. While this band persists in the polymer, its position and shape may shift slightly due to changes in the chemical environment.
=C-H Bending: Out-of-plane bending vibrations of the vinyl hydrogens, often seen in the 800-1000 cm⁻¹ region, also diminish upon polymerization.
By monitoring the decrease in the intensity of the C=C stretching band over time, one can follow the kinetics of the polymerization reaction. researchgate.net FT-IR is valuable for confirming the structural integrity of the phenyl and ester groups throughout the transformation. researchgate.netresearchgate.net
Raman spectroscopy is particularly well-suited for studying solid-state reactions, such as the photopolymerization of crystalline monomers like this compound. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it useful for studying reactions in aqueous media, although for solid-state reactions, its main benefit is the sensitivity to non-polar bonds. The C=C double bond in the acrylate moiety, which is a non-polar bond, gives a strong Raman signal (typically around 1630-1640 cm⁻¹). scirp.org The progress of the solid-state polymerization can be monitored in real-time by observing the decrease in the intensity of this band. This allows for detailed kinetic studies of polymerization within the crystal lattice. scirp.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoreaction Progress
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For a compound like this compound, the UV-Vis spectrum is dominated by π → π* transitions associated with the aromatic ring and the conjugated acrylate system. The phenylenediacrylate structure leads to a significant absorption band, typically with a maximum (λ_max) in the UV region. scielo.br
This technique is highly effective for monitoring the progress of photoreactions. During photopolymerization, the conjugated system of the acrylate group is consumed. This leads to a decrease in the absorbance at the λ_max corresponding to the monomer. By tracking this change in absorbance over time, the rate of monomer consumption and the kinetics of the photoreaction can be accurately determined. scielo.br This method is often used to calculate monomer conversion in copolymerization studies, which is then used to determine reactivity ratios. scielo.br
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a subset of size exclusion chromatography, stands as a critical analytical technique for elucidating the molecular weight distribution of polymers. This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules, which are excluded from the pores of the column's packing material, travel a shorter path and elute more quickly. Conversely, smaller molecules permeate the pores to a greater extent, resulting in a longer retention time. This size-based separation is fundamental for understanding the distribution of chain lengths within a polymer sample, which in turn dictates many of its physical and mechanical properties.
For the polymer of this compound, GPC analysis would be instrumental in determining key parameters that define its molecular architecture. The data obtained from a GPC experiment is typically presented as a chromatogram, which plots the detector response (proportional to concentration) against retention time. This chromatogram represents the molecular weight distribution of the polymer sample.
From this distribution, several average molecular weights can be calculated:
Number-average molecular weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is particularly sensitive to the presence of low molecular weight chains.
Weight-average molecular weight (Mw): This average is weighted according to the molecular mass of each chain. It is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), this value provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains are of the same length, a scenario rarely achieved in practice. Higher PDI values signify a broader distribution of chain lengths.
The determination of these parameters for poly(this compound) would be crucial for quality control in its synthesis and for tailoring its properties for specific applications. For instance, mechanical strength and melt viscosity are highly dependent on the molecular weight and its distribution.
The experimental setup for a GPC analysis of poly(this compound) would involve dissolving the polymer in a suitable solvent, filtering the solution to remove any particulate matter, and then injecting it into the GPC system. The choice of solvent and the calibration of the instrument with appropriate polymer standards, such as polystyrene or poly(methyl methacrylate), are critical for obtaining accurate molecular weight data. The data acquisition and analysis would be performed using specialized software to generate the molecular weight distribution curve and calculate the aforementioned average molecular weights and the polydispersity index.
Although specific experimental data and research findings for the GPC analysis of poly(this compound) are not available in the reviewed literature, the principles outlined above describe the established methodology that would be employed for its characterization.
Polymerization and Reaction Mechanisms
Solid-State Photopolymerization of Dimethyl m-phenylenediacrylate
Upon irradiation with ultraviolet light, crystals of this compound undergo solid-state photopolymerization. This process leads to the formation of amorphous oligomers containing various stereoisomers of cyclobutane (B1203170) rings. researchgate.net The reaction is a prime example of topochemical control, where the crystal lattice of the monomer dictates the course of the reaction.
The solid-state reaction of this compound is classified as a four-center type photopolymerization. researchgate.net This type of polymerization is characteristic of compounds containing two crystallographically independent reactive double bonds. The reaction proceeds through the [2+2] cycloaddition of the acrylic double bonds of neighboring molecules, leading to the formation of a polymer chain linked by cyclobutane rings. This mechanism is analogous to the well-studied solid-state photodimerization of cinnamic acid and its derivatives.
The polymerization process in the solid state is believed to occur in a two-step mechanism. researchgate.net The initial step involves a topochemically controlled dimerization, where the ordered arrangement of molecules in the crystal lattice facilitates the formation of dimers with a specific stereochemistry. This initial reaction occurs within the ordered crystal structure.
Following the initial dimerization, the newly formed dimer disrupts the local order of the crystal lattice. This leads to a second, more random cycloaddition step in the now disordered crystal lattice. This subsequent polymerization results in the formation of amorphous oligomers containing a mixture of different cyclobutane ring configurations. researchgate.net
The crystal structure and the shape of the this compound molecule are crucial in determining its solid-state reactivity. The crystal packing of the monomer pre-organizes the reactive double bonds of adjacent molecules into a favorable orientation for the initial photodimerization to occur. The crystal and molecular structure of this compound has been determined, providing the basis for understanding this topochemical control. nih.gov
The specific arrangement of molecules in the crystal lattice dictates which stereoisomer of the cyclobutane ring is initially formed. However, the inherent strain and molecular rearrangement accompanying this dimerization introduce defects into the crystal, leading to the subsequent loss of strict topochemical control and the formation of an amorphous polymer.
| Parameter | Description | Reference |
| Reaction Type | Four-center type photopolymerization | researchgate.net |
| Initial Step | Topochemical dimerization in ordered crystal lattice | researchgate.net |
| Subsequent Step | Random cycloaddition in disordered crystal lattice | researchgate.net |
| Product | Amorphous oligomers with various cyclobutane rings | researchgate.net |
| Controlling Factor | Crystal lattice and molecular shape | researchgate.netnih.gov |
Solution-Phase Photochemical Reactions
In contrast to the solid-state behavior, the photochemical reactions of this compound in solution are characterized by reversible processes and isomerization, with the outcome being dependent on the concentration and the wavelength of the irradiating light. researchgate.net
In solution, this compound can undergo photodimerization to form cyclobutane rings. This reaction is reversible, meaning that the cyclobutane dimers can be cleaved back to the original monomer molecules upon irradiation with a different wavelength of light. The equilibrium between the monomer and the dimer is influenced by the concentration of the solution; higher concentrations favor the formation of the dimer. researchgate.net
Alongside reversible dimerization, this compound also exhibits cis-trans isomerization of its acrylic double bonds when irradiated in solution. researchgate.net The trans isomer is generally the more stable form, but irradiation can provide the energy to convert it to the cis isomer. This process is also reversible, and a photostationary state can be reached where both isomers are present in a specific ratio depending on the experimental conditions, such as the wavelength of light used.
| Reaction | Conditions | Key Features | Reference |
| Cyclobutane Formation | Solution, specific wavelength | Reversible; concentration-dependent | researchgate.net |
| Cis-Trans Isomerization | Solution, specific wavelength | Reversible; leads to a photostationary state | researchgate.net |
Free Radical Polymerization Mechanisms with this compound
The free-radical polymerization of this compound, a diacrylate monomer, follows the classical three stages: initiation, propagation, and termination. This process is fundamental to the formation of cross-linked polymer networks.
Initiation: The process begins with the generation of free radicals, typically through the decomposition of a thermal or photoinitiator. For instance, initiators like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN) can be used. Upon heating or exposure to UV light, these initiators break down into highly reactive radical species. These radicals then attack the vinyl group of a this compound monomer, transferring the radical to the monomer and initiating the polymerization chain.
Propagation: The newly formed monomer radical then attacks another this compound monomer, adding it to the growing polymer chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the molecular weight of the polymer. Due to the presence of two acrylate (B77674) groups on the m-phenylene ring, cross-linking occurs as the propagating radical on one chain can react with a pendant acrylate group on another polymer chain, leading to the formation of a three-dimensional network.
Termination: The growth of polymer chains is concluded through termination reactions. This can occur through two primary mechanisms: combination, where two growing polymer chains react to form a single, non-reactive chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). The specific termination mechanism can be influenced by factors such as monomer concentration and temperature.
The kinetics of free-radical polymerization are influenced by several factors. The rate of polymerization is dependent on the concentrations of the monomer and the initiator. Higher initiator concentrations generally lead to a faster reaction rate but may result in lower molecular weight polymers due to more frequent termination events. Temperature also plays a critical role, affecting the rate of initiator decomposition and the propagation and termination rate constants.
Advanced Mechanistic Investigations
Beyond the fundamental free-radical polymerization, advanced studies have explored more sophisticated mechanisms to control the polymer's structure and properties.
Topochemical Induction in Polymer Chirality
Topochemical polymerization, a solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules for a specific reaction pathway, offers a powerful tool for controlling polymer stereochemistry. In the context of diacrylate monomers, including those structurally similar to this compound, the arrangement of the monomer molecules in the crystal can dictate the chirality of the resulting polymer.
When chiral auxiliaries are introduced into the monomer structure or co-crystallized with the monomer, they can induce a chiral packing arrangement in the crystal. Upon photopolymerization in the solid state, this chirality can be transferred to the polymer backbone, leading to the formation of a chiral polymer from an achiral or racemic monomer. This process, known as topochemical induction, is a fascinating example of asymmetric synthesis in the solid state. The resulting chiral polymers can exhibit unique optical properties and have potential applications in chiral separations and sensing.
Polymerization Shrinkage and Mitigation Strategies in Related Systems
A significant challenge in the polymerization of diacrylate monomers, particularly in applications like dental resins, is the volumetric shrinkage that occurs as the monomer is converted to a more densely packed polymer network. researchgate.netnih.gov This shrinkage can lead to the build-up of internal stresses, which can compromise the integrity of the material and its adhesion to substrates. researchgate.netnih.gov
Several strategies have been investigated to mitigate polymerization shrinkage in related diacrylate systems. One approach is the use of high molecular weight monomers. Larger monomers have a lower concentration of reactive double bonds per unit volume, resulting in less shrinkage upon polymerization. The incorporation of bulky, rigid cyclic structures into the monomer can also reduce shrinkage.
Another strategy involves the use of ring-opening polymerization in conjunction with radical polymerization. Monomers that undergo ring-opening can expand in volume during polymerization, partially compensating for the shrinkage from the acrylate polymerization. Additionally, the development of "low-shrinkage" monomers and the optimization of filler content and curing protocols are active areas of research aimed at minimizing the detrimental effects of polymerization shrinkage. nih.gov
Reversible Bond Breakage-Recombination in Photopolymerization
Conventional photopolymerization of diacrylates results in the formation of permanently cross-linked networks. However, recent research has explored the incorporation of reversible or dynamic covalent bonds into the polymer structure, enabling bond breakage and recombination under specific stimuli, such as light or heat. tue.nlaps.org This introduces a level of "re-processability" or "self-healing" capability to the thermoset material.
In the context of photopolymerization, this can be achieved by incorporating functionalities that can undergo reversible cycloaddition reactions, such as the Diels-Alder reaction, or by utilizing dynamic covalent chemistries like disulfide exchange or boronic ester formation. Upon exposure to an appropriate stimulus (e.g., a different wavelength of light or heat), these bonds can break, allowing the network to relax stresses or even be reshaped. Subsequent removal of the stimulus allows the bonds to reform, restoring the cross-linked network. This approach offers a pathway to creating more robust and adaptable photopolymers from diacrylate-based systems.
Advanced Materials Applications and Functional Derivatives of Dimethyl M Phenylenediacrylate
The unique chemical structure of m-phenylenediacrylate, derived from dimethyl m-phenylenediacrylate, featuring a rigid phenyl ring core flanked by reactive acrylate (B77674) groups, makes it a versatile building block in materials science. Its application is particularly prominent in the construction of sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs) and as a component in photosensitive materials.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
No published studies were identified that have utilized Density Functional Theory (DFT) to specifically investigate the electronic structure or to optimize the molecular geometry of Dimethyl m-phenylenediacrylate. DFT is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. Such a study would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and optimized bond lengths and angles. However, data from such an analysis for the title compound is not present in the available literature.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photoreactivity
There is no available research that applies Time-Dependent Density Functional Theory (TD-DFT) to determine the excited-state properties and photoreactivity of this compound. TD-DFT is a powerful tool for calculating electronic absorption spectra, understanding electronic transitions, and predicting the behavior of molecules upon photoexcitation. youtube.comuci.edu Research in this area would be crucial for understanding the photopolymerization initiation and other photochemical behaviors of this compound, but such specific studies have not been reported.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
No specific computational studies predicting the NMR chemical shifts or other spectroscopic parameters for this compound were found. While computational methods, often employing DFT, are used to predict 1H and 13C NMR chemical shifts with increasing accuracy, this has not been specifically applied to and published for this compound. rsc.orgaps.org Such a study would be valuable for the structural confirmation of the molecule and its derivatives.
Molecular Dynamics Simulations for Polymerization Processes and Crystal Growth
The application of molecular dynamics (MD) simulations to study the polymerization processes or the crystal growth of this compound has not been detailed in the scientific literature. MD simulations are a powerful method for understanding the physical movements of atoms and molecules over time, and they are frequently used to model polymer chain dynamics and crystal formation. researchgate.netrsc.org While general MD methodologies for acrylate (B77674) polymerization exist, specific simulations and their resulting data for this compound are absent from the reviewed sources. researchgate.net
Mechanistic Computational Studies of Photoreactions
No mechanistic computational studies detailing the pathways and transition states of photoreactions involving this compound were discovered during the literature review. Such studies, often combining DFT and TD-DFT, are essential for elucidating the step-by-step processes that occur during photochemical reactions, including isomerizations, cyclizations, and polymerization initiation steps. The absence of this research indicates a gap in the detailed understanding of the photochemical behavior of this compound at a molecular level.
Reaction Kinetics and Thermodynamics
Kinetic Studies of Photopolymerization in Different States
The photopolymerization of dimethyl m-phenylenediacrylate proceeds via a [2+2] cycloaddition mechanism, and its kinetics are highly dependent on the physical state of the monomer.
Detailed kinetic models for the solid-state photopolymerization of this compound are not extensively reported in the available literature. However, the foundational work on its crystal structure provides critical insights into its reactivity. The crystals of this compound are orthorhombic (space group Pmn21), with molecules arranged in a parallel plane-to-plane stack along the b-axis. oup.com The intermolecular distance between reactive double bonds is defined by the length of this axis, which is 3.960 Å. oup.com This alignment is favorable for a topochemical [2+2] cycloaddition, leading to the formation of oligomers upon photoirradiation. oup.comnih.gov The reaction product is noted to be amorphous oligomers, which suggests that the initial crystalline order is not fully maintained during polymerization. nih.gov
While specific kinetic models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model are used for other solid-state reactions, their application to this compound has not been documented in the reviewed sources. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pmn21 |
| a (Å) | 26.419 |
| b (Å) | 3.960 |
| c (Å) | 5.935 |
| Z | 2 |
Data from Nakanishi & Sasada, 1977. oup.com
In contrast to the solid-state, where the rigid crystal lattice restricts molecular motion, compounds with carbon-carbon double bonds can undergo trans-cis (or E/Z) isomerization in solution upon irradiation. For related α,ω-diarylpolyenes, efficient E→Z geometrical photoisomerization is observed in dilute solutions, while this process is suppressed in the solid state. nih.gov However, specific kinetic data, such as rate constants, quantum yields, or activation energies for the solution-phase isomerization of this compound, are not available in the reviewed scientific literature.
Thermodynamic Aspects of Polymerization and Crystal Formation
The thermodynamic parameters associated with the polymerization of this compound and its crystal formation are essential for understanding the spontaneity and stability of these processes.
Comprehensive thermodynamic studies detailing the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the photopolymerization of this compound are not found in the publicly available literature. Such data would be crucial for determining the thermodynamic feasibility of the polymerization and the thermal stability of the resulting polymer.
Similarly, specific thermodynamic data concerning the crystal formation of this compound, such as the lattice energy or the thermodynamics of crystal packing, are not detailed in the available resources. The crystal structure itself, however, points to a well-ordered arrangement stabilized by intermolecular forces that facilitate the topochemical reaction. oup.com
Future Research Directions and Emerging Applications
Design of Novel Functional Polymers and Hybrid Materials
The bifunctional nature of Dimethyl m-phenylenediacrylate, characterized by its central phenyl ring and terminal acrylate (B77674) groups, makes it an exemplary monomer for creating highly cross-linked and functional polymers. The m-phenylene unit imparts rigidity, thermal stability, and specific optical properties to the resulting polymer network, while the acrylate groups provide reactive sites for polymerization and further chemical modification.
Future research is anticipated to focus on synthesizing polymers with tailored properties by copolymerizing this compound with other functional monomers. This approach allows for the precise tuning of material characteristics such as mechanical strength, thermal resistance, and chemical inertness. One strategy involves the synthesis of reactive copolymer "intermediates" which can be subsequently converted into a variety of functional polymers, a method that has proven successful for other complex polymer systems. cmu.edu This circumvents challenges associated with the direct polymerization of sensitive functional monomers. cmu.edu
Furthermore, this compound is a prime candidate for the fabrication of organic-inorganic hybrid materials. These materials, which combine the properties of both organic polymers and inorganic compounds at a molecular level, can exhibit enhanced performance characteristics. The acrylate functionalities can be used to covalently bond to inorganic precursors or nanoparticles, leading to hybrid materials with applications in coatings, composites, and electronics. The simultaneous polymerization of monomers and the formation of inorganic networks can result in covalent interactions, creating a truly integrated hybrid system.
Table 1: Potential Functional Polymers Incorporating Aromatic Diacrylates
| Polymer Type | Potential Monomers | Anticipated Properties | Potential Applications |
| High-Tg Thermoset | This compound, Styrene | High glass transition temperature (Tg), excellent thermal stability, high modulus | Microelectronics, aerospace composites |
| Toughened Acrylic | This compound, Butyl Acrylate | Improved fracture toughness, impact resistance | High-performance adhesives, structural components |
| Functionalized Resin | This compound, Glycidyl (B131873) Methacrylate (B99206) | Reactive epoxy groups for post-functionalization | Catalyst supports, chromatography, biomedical materials researchgate.net |
| Hybrid Coating | This compound, TEOS (Tetraethyl orthosilicate) | Enhanced scratch resistance, thermal stability, UV protection | Protective coatings for optics and electronics |
Exploration of Advanced Catalytic Applications
The development of robust and recyclable catalysts is a cornerstone of green chemistry. Polymers derived from this compound offer a promising platform for creating advanced catalytic systems. The highly cross-linked and rigid structure of poly(m-phenylenediacrylate) can serve as a stable support for catalytically active species.
Research in this area could explore two main avenues:
Heterogeneous Catalyst Supports: The polymer matrix can be used to immobilize metal nanoparticles or organometallic complexes. rsc.org This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. The porous nature of the polymer could be controlled during synthesis to enhance substrate accessibility and mass transfer, which are crucial for catalytic efficiency. acs.org Studies on other polymer supports, like polystyrene, have demonstrated the viability of this concept, showing successful reuse for multiple cycles with low metal leaching. rsc.org
Intrinsically Catalytic Polymers: Functional groups with catalytic activity could be incorporated into the polymer backbone itself. This can be achieved by copolymerizing this compound with a monomer that contains a catalytic moiety or by post-polymerization modification of the polymer network. Such materials could find use in reactions like esterifications, oxidations, and carbon-carbon bond-forming reactions. For instance, incorporating acidic or basic sites could create solid acid/base catalysts.
Table 2: Potential Catalytic Systems Based on Poly(m-phenylenediacrylate)
| Catalyst System | Design Strategy | Target Reaction | Advantages |
| Pd@Polymer | Immobilization of Palladium nanoparticles within the polymer matrix | C-C coupling reactions (e.g., Suzuki, Heck) | High stability, recyclability, low catalyst leaching |
| Acidic Polymer | Copolymerization with a sulfonic acid-containing monomer | Esterification, hydrolysis | Solid acid catalyst, avoids corrosive liquid acids |
| Phase Transfer Catalyst | Grafting quaternary ammonium (B1175870) groups onto the polymer | Williamson ether synthesis | Recyclable solid-liquid phase transfer catalyst, improved efficiency acs.org |
| Enzyme Immobilization | Covalent attachment of enzymes to the functionalized polymer surface | Biocatalysis | Enhanced enzyme stability, continuous flow processing |
Development of Next-Generation Photosensitive Technologies
Acrylates are renowned for their rapid photopolymerization capabilities, making them fundamental components in light-based technologies. This compound, as a diacrylate, can form a densely cross-linked network upon exposure to ultraviolet (UV) or other forms of radiation, a process central to many photosensitive applications.
Future research will likely leverage the unique properties of this monomer for:
High-Resolution 3D Printing: In vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), a liquid resin is selectively cured into a solid object layer by layer. researchgate.netnih.gov The inclusion of this compound in resin formulations could significantly enhance the performance of the printed parts. researchgate.net The rigid aromatic core is expected to contribute to a higher glass transition temperature (Tg) and improved mechanical properties of the cured material. researchgate.net Formulations often combine monomers to achieve a balance of properties like viscosity and final performance. researchgate.netpharmaexcipients.com
Advanced Photoresists for Microelectronics: Photolithography is the process used to fabricate integrated circuits. nih.gov Photoresists are light-sensitive materials that form a patterned coating on a surface. nih.gov There is a continuous drive to develop new photoresist materials for next-generation lithography, such as Extreme Ultraviolet (EUV) lithography, to create smaller and more powerful electronic devices. rsc.orgcornell.edu The aromatic structure of this compound could offer high etch resistance, a critical property for transferring the pattern to the underlying substrate. Materials with aromatic rings are common in photoresist formulations. nih.gov
Table 3: Comparison of Monomers in Photosensitive Resin Formulations
| Monomer Type | Example | Role in Formulation | Key Properties Contributed |
| Aromatic Dimethacrylate | Bisphenol A glycidyl methacrylate (Bis-GMA) | Base Monomer | High strength, stiffness, high Tg researchgate.net |
| Aliphatic Diacrylate | Hexanediol Diacrylate (HDDA) | Reactive Diluent | Reduces viscosity, increases cure speed |
| Urethane Dimethacrylate | Urethane Dimethacrylate (UDMA) | Base Monomer | Toughness, flexibility, biocompatibility nih.govpharmaexcipients.com |
| Aromatic Diacrylate (Hypothetical) | This compound | Performance Monomer | High Tg, thermal stability, high refractive index, etch resistance |
Integration with Machine Learning and Artificial Intelligence for Materials Discovery
Emerging applications in this domain include:
Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the properties of a polymer based on its monomer composition and structure. researchgate.netnih.gov For instance, a model could predict the glass transition temperature, tensile strength, or dielectric constant of a polymer made from this compound before it is ever synthesized in a lab. researchgate.net Researchers have successfully used models like random forests to predict complex properties like molar mass distribution with high accuracy (R² > 0.99). nih.govacs.orgresearchgate.netnih.gov
Inverse Design: Going beyond property prediction, inverse design algorithms aim to identify new material structures that possess a desired set of properties. An AI model could be tasked with designing a polymer with a specific thermal stability and optical clarity, and it might propose novel formulations that include this compound as a key ingredient.
Accelerated Experimentation: Active learning, a subfield of ML, can intelligently guide experimental work. nih.gov The algorithm suggests which experiments to perform next to gain the most information and build a more robust predictive model, minimizing the number of required experiments and accelerating the development of new materials. nih.gov
Table 4: Application of Machine Learning in Acrylate Polymer Research
| ML Application | ML Model/Technique | Input Data | Predicted Property | Reported Accuracy/Performance |
| Property Prediction | Random Forest, Kernel Density Regression | Monomer concentration, temperature, time | Molar mass distribution, branching level | R² > 0.99, MAE < 1% nih.govresearchgate.netnih.gov |
| Material Selection | Gaussian Process Regression, Bayesian Optimization | Monomer composition ratios | Young's modulus, peak stress, hardness | Can select materials within 10% of a target value nih.gov |
| New Polymer Design | Quantitative Structure-Property Relationships (QSPRs) | Molecular descriptors | Glass transition temp, refractive index, dielectric constant | Test set R² > 0.77 across all properties researchgate.net |
| Formulation Optimization | Neural Networks | Ingredient ratios, processing conditions | Viscosity, mechanical strength | Can significantly reduce the number of experiments needed medium.comintellegens.com |
By integrating the known chemistry of this compound with these powerful computational tools, researchers can unlock its full potential, paving the way for the rapid design and deployment of next-generation materials.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing DMPDA purity and structural integrity?
- Methodology : Use nuclear magnetic resonance (NMR, 1H/13C) to confirm ester group formation and aromatic proton environments. Infrared (IR) spectroscopy identifies acrylate C=O and C-O-C stretches (~1700 cm⁻¹ and 1250 cm⁻¹). High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) quantifies purity, with calibration against certified standards. X-ray crystallography resolves crystal packing and conformational details, as demonstrated in studies of helical coordination polymers .
Q. How is DMPDA employed in synthesizing coordination polymers, and what metal ions are optimal for structural diversity?
- Methodology : DMPDA’s acrylate groups coordinate with transition metals (e.g., Cd(II), Zn(II)) under solvothermal conditions. For example, Cd(II) forms homochiral helical chains in the C222(1) space group. Key factors include solvent polarity (e.g., water/DMF mixtures), pH (5–7), and reaction temperature (80–120°C). Post-synthetic analysis involves single-crystal X-ray diffraction to confirm topology .
Q. What are the primary applications of DMPDA in materials science?
- Methodology : DMPDA serves as a linker in metal-organic frameworks (MOFs) for catalysis or gas storage due to its flexible conformation. It also acts as a cross-linking agent in polymer networks, enhancing thermal stability. Characterize these properties via thermogravimetric analysis (TGA) and Brunauer-Emmett-Teller (BET) surface area measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when DMPDA exhibits polymorphic behavior?
- Methodology : Polymorphs arise from rotational freedom in C–C bonds between the aromatic ring and acrylate groups. To address discrepancies:
- Compare experimental X-ray diffraction patterns with density functional theory (DFT)-predicted structures.
- Use variable-temperature crystallography to track conformational changes.
- Validate via Rietveld refinement against powder XRD data .
Q. What experimental designs mitigate challenges in achieving enantioselective synthesis of DMPDA-based chiral MOFs?
- Methodology : Introduce chiral templating agents (e.g., L-proline) during crystallization. Monitor enantiomeric excess using circular dichroism (CD) spectroscopy. Optimize solvent systems (e.g., ethanol/water) to favor homochiral helical chains, as observed in Cd(II) complexes .
Q. How do researchers reconcile discrepancies in quantifying DMPDA degradation products across environmental matrices?
- Methodology : Employ matrix-matched calibration curves in LC-MS to account for ionization suppression/enhancement. Validate with isotopically labeled internal standards (e.g., D₄-DMPDA). For environmental samples, solid-phase extraction (SPE) pre-concentration improves detection limits, as modeled in phthalate analog studies .
Q. What computational approaches predict DMPDA’s conformational stability in solvent environments?
- Methodology : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., water, methanol) to assess rotational energy barriers. Compare with experimental NMR coupling constants (J-values) for vicinal protons. Software like Gaussian or ORCA calculates Gibbs free energy differences between conformers .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting NMR data for DMPDA in different deuterated solvents?
- Methodology : Solvent polarity (e.g., DMSO vs. CDCl₃) alters chemical shifts due to hydrogen bonding. Reference internal standards (e.g., TMS) and report solvent-specific δ values. For complex splitting patterns, use 2D-COSY or HSQC to resolve spin-spin coupling .
Q. What strategies validate the reproducibility of DMPDA’s coordination modes across independent studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
